Grayanotoxane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

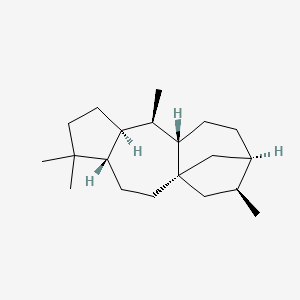

Grayanotoxane is a terpenoid fundamental parent and a diterpene.

Wissenschaftliche Forschungsanwendungen

Toxicological Implications

Grayanotoxane is best known for its role in "mad honey disease," a condition resulting from the consumption of honey containing high levels of this toxin. The primary symptoms include dizziness, bradycardia, hypotension, and neurological disturbances. Research indicates that this compound binds to voltage-gated sodium channels, preventing their inactivation and leading to prolonged depolarization of neuronal membranes. This mechanism is crucial in understanding both the acute effects of this compound poisoning and its broader implications for human health .

Case Studies on Mad Honey Poisoning

- Clinical Observations : A study highlighted the cardiovascular effects of this compound, noting that significant bradycardia and respiratory depression occurred in patients after consuming mad honey. Atropine was found to counteract these effects, indicating the involvement of muscarinic receptors in the toxin's action .

- Toxicokinetic Studies : Another research effort focused on determining grayanotoxin levels in human body fluids (blood and urine) following mad honey consumption. This study emphasized the need for extensive research to establish a correlation between toxin levels and clinical manifestations .

Pharmacological Properties

This compound's interaction with sodium channels has led to investigations into its pharmacological properties. It has been shown to affect neuronal excitability and could potentially serve as a model compound for studying sodium channel modulation.

Experimental Findings

- Neuroprotective Effects : Some studies suggest that while this compound can induce seizures at high doses, it may also exhibit neuroprotective properties by modulating GABA receptor activity. This dual effect indicates a complex interaction with neurotransmitter systems that warrants further investigation .

- Potential Therapeutic Applications : The modulation of sodium channels by this compound could provide insights into developing new therapeutic agents for conditions characterized by sodium channel dysfunction, such as epilepsy and certain cardiac arrhythmias .

Research Applications

This compound's unique properties have made it a subject of interest in various research fields:

- Toxicology : As a model toxin for studying sodium channel pharmacology, this compound serves as an important tool for understanding ion channel dynamics and their implications in toxicology.

- Neuroscience : Research into the effects of this compound on neuronal activity has potential implications for understanding epilepsy mechanisms and developing new treatments .

- Pharmacognosy : The exploration of this compound's natural sources can lead to discoveries about other bioactive compounds within Rhododendron species, contributing to the field of natural product chemistry .

Summary Table of this compound Applications

| Application Area | Description | Key Findings/Implications |

|---|---|---|

| Toxicology | Study of mad honey disease and its effects on human health | Significant bradycardia; atropine counteraction |

| Pharmacology | Modulation of sodium channels; potential therapeutic applications | Possible neuroprotective effects; dual action |

| Neuroscience | Effects on neuronal excitability; implications for epilepsy | Insights into sodium channel dysfunction |

| Pharmacognosy | Investigation of bioactive compounds from Rhododendron | Potential discovery of new natural products |

Eigenschaften

Molekularformel |

C20H34 |

|---|---|

Molekulargewicht |

274.5 g/mol |

IUPAC-Name |

(1R,4S,8S,9R,10S,13R,14S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane |

InChI |

InChI=1S/C20H34/c1-13-11-20-10-8-18-16(7-9-19(18,3)4)14(2)17(20)6-5-15(13)12-20/h13-18H,5-12H2,1-4H3/t13-,14+,15+,16-,17-,18-,20+/m0/s1 |

InChI-Schlüssel |

OPCBUBFCCPXFES-NPMIKPEISA-N |

Isomerische SMILES |

C[C@H]1C[C@@]23CC[C@H]4[C@@H](CCC4(C)C)[C@H]([C@@H]2CC[C@@H]1C3)C |

Kanonische SMILES |

CC1CC23CCC4C(CCC4(C)C)C(C2CCC1C3)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.